![molecular formula C10H13ClFN B3208216 N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride CAS No. 1049678-31-0](/img/structure/B3208216.png)
N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride
Overview
Description
N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride, also known as Fluorobenzyl propargyl amine hydrochloride, is a chemical compound with the molecular formula C10H11FN.HCl. It is a white crystalline powder that is soluble in water and commonly used in scientific research.
Scientific Research Applications
Antibacterial Agents
Studies have investigated the antibacterial effects of related compounds. The presence of fluorine atoms in the benzyl ring can enhance bioactivity. Researchers explore the potential of (4-fluorobenzyl)hydrazine derivatives as antibacterial agents against various pathogens. These compounds may inhibit bacterial growth by disrupting essential cellular processes.
Fluorine-19 NMR Spectroscopy
Fluorine-19 nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique. Researchers use (4-fluorobenzyl)hydrazine derivatives as model compounds to study fluorine-containing molecules. The position and environment of fluorine atoms can be elucidated using this technique .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWPVVUEANIHGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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